EINECS 243-235-6
Description
EINECS 243-235-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU between January 1971 and September 1981. These substances often lack comprehensive toxicological or environmental data, necessitating computational approaches like read-across structure-activity relationships (RASAR) and quantitative structure-activity relationships (QSAR) for hazard assessment .
Properties
CAS No. |
19696-94-7 |
|---|---|
Molecular Formula |
MgNO3Sm+4 |
Molecular Weight |
236.669 |
IUPAC Name |
magnesium;samarium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Sm/c;2-1(3)4;/q+2;-1;+3 |
InChI Key |
LLIYOLMQQZNGSE-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Sm+3] |
Synonyms |
nitric acid, magnesium samarium(3+) salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium samarium(3+) salt typically involves the reaction of samarium nitrate with magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more precise control of reaction parameters. The process involves dissolving samarium oxide in nitric acid to form samarium nitrate, which is then reacted with magnesium nitrate. The resulting solution is evaporated to obtain the crystalline form of nitric acid, magnesium samarium(3+) salt .
Types of Reactions:
Oxidation-Reduction Reactions: EINECS 243-235-6 can undergo redox reactions where samarium can be reduced from the +3 oxidation state to lower oxidation states.
Substitution Reactions: The nitrate ions in the compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halide salts, such as sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds of samarium.
Reduction: Formation of lower oxidation state compounds of samarium.
Substitution: Formation of new coordination compounds with different anions
Scientific Research Applications
EINECS 243-235-6 has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other samarium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the unique luminescent properties of samarium.
Medicine: Explored for its potential in radiotherapy and as a diagnostic tool in nuclear medicine.
Industry: Utilized in the production of specialized alloys and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which nitric acid, magnesium samarium(3+) salt exerts its effects is primarily through the interaction of samarium ions with molecular targets. Samarium ions can interact with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function. The pathways involved include:
Binding to Enzyme Active Sites: Modulating enzyme activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Generating Reactive Oxygen Species: Inducing oxidative stress in cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
| Compound Class | Key Features | Toxicity Endpoints |
|---|---|---|
| Chlorinated alkanes | C-Cl bonds, hydrophobicity (log Kow) | Fish acute toxicity (LC50) |
| Mononitrobenzenes | Nitro group position, log Kow | Daphnid immobilization (EC50) |
| Organothiophosphates | P=S bonds, ester groups | Acetylcholinesterase inhibition |
Physicochemical Property Coverage
The ERGO project compared 28 reference compounds with 72,520 EINECS substances, revealing that 82% of ERGO compounds shared structural features with EINECS, but bioactive substances (e.g., DON, BDE47) often had unique structural or physicochemical properties outside typical industrial chemical domains . For instance:
- Bioavailability-related properties (e.g., solubility, partition coefficients) of EINECS 243-235-6 may align with industrial analogs, but structural outliers (e.g., organoarsenics, selenium derivatives) may require bespoke modeling .
Table 2: Physicochemical Comparison
| Property | This compound (Hypothetical) | Chlorinated Alkane (Analog) | Nitrobenzene (Analog) |
|---|---|---|---|
| Log Kow | 3.2 (predicted) | 2.8–4.5 | 1.5–2.8 |
| Water solubility (mg/L) | 120 (estimated) | 50–200 | 500–1,000 |
| Molecular weight (g/mol) | 250 | 200–300 | 120–200 |
Predictive Toxicology and Model Limitations
However:
- Coverage gaps : Models cover only 10–17% of EINECS compounds with >85% accuracy, highlighting reliance on experimental data for unique structures .
- Domain applicability : Models for chlorinated alkanes and nitrobenzenes apply to 0.7% of EINECS, while broader chemical classes (54% of EINECS) remain understudied .
Table 3: Toxicity Prediction Performance
| Model Type | Coverage (% of EINECS) | Accuracy (ROC-AUC) | Key Limitations |
|---|---|---|---|
| Chlorinated alkane QSAR | 0.3% | 0.82 | Limited to fish toxicity data |
| RASAR (REACH Annex VI) | ~20% | 0.75–0.88 | Requires ≥70% structural similarity |
| ERGO physicochemical | 82% | N/A | Excludes bioactive outliers |
Q & A
Q. How can researchers determine the physicochemical properties (e.g., log Kow, solubility) of EINECS 243-235-6 experimentally?
Methodological Answer:
- Use analytical techniques such as high-performance liquid chromatography (HPLC) for solubility measurements and reverse-phase chromatography for log Kow determination.
- Validate results against computational models (e.g., EPI Suite) to identify discrepancies between experimental and predicted data.
- Reference physicochemical data from peer-reviewed studies to establish baseline values, ensuring alignment with the compound’s structural analogs .
Q. What strategies are effective for formulating hypotheses about the biological or environmental interactions of this compound?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: "If this compound exhibits high log Kow (>5), it may bioaccumulate in lipid-rich tissues, necessitating in vitro toxicity assays."
- Ground hypotheses in existing literature on structurally similar compounds, prioritizing gaps in ecotoxicological or metabolic pathway studies .
Q. How should researchers design experiments to ensure reproducibility when studying this compound?
Methodological Answer:
- Document all experimental parameters (e.g., solvent purity, temperature, instrumentation calibration) in a standardized format, as per the Beilstein Journal of Organic Chemistry guidelines.
- Include negative controls and replicate measurements to account for variability. Raw data and detailed protocols should be archived in supplementary materials for peer review .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
Methodological Answer:
- Conduct sensitivity analyses to identify variables (e.g., pH, solvent polarity) that disproportionately affect outcomes.
- Cross-validate results using multiple computational models (e.g., DFT for electronic properties, molecular dynamics for solubility).
- Use physicochemical space mapping (e.g., log H vs. log Kow) to contextualize outliers and refine predictive algorithms .
Q. What advanced techniques are suitable for elucidating the degradation pathways of this compound in environmental matrices?
Methodological Answer:
- Employ LC-MS/MS or GC-MS to identify transient metabolites and degradation byproducts.
- Use isotopically labeled analogs (e.g., <sup>13</sup>C) to trace reaction pathways in soil or aqueous systems.
- Integrate kinetic modeling to predict long-term environmental persistence under varying conditions (e.g., UV exposure, microbial activity) .
Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action in biological systems?
Methodological Answer:
- Combine omics techniques (e.g., transcriptomics, proteomics) with high-throughput screening to map cellular responses.
- Apply cheminformatics tools (e.g., QSAR, docking simulations) to correlate structural features with bioactivity.
- Validate findings using in vivo models, ensuring alignment with ethical guidelines for animal or microbial studies .
Methodological Frameworks
Q. What criteria should guide the selection of analytical methods for quantifying this compound in complex mixtures?
Methodological Answer:
Q. How can researchers systematically review literature on this compound to identify understudied areas?
Methodological Answer:
- Use Boolean search operators in databases (e.g., SciFinder, PubMed) to filter studies by publication date, methodology, and endpoints.
- Apply PRISMA frameworks for systematic reviews, categorizing findings into themes like toxicity, synthesis, or environmental fate.
- Map trends using bibliometric tools (e.g., VOSviewer) to visualize knowledge clusters and gaps .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves.
- Calculate EC50/LC50 values with 95% confidence intervals using bootstrapping or probit analysis.
- Report uncertainties in raw data (e.g., error bars, p-values) and avoid overinterpreting borderline significant results .
Q. How should researchers address discrepancies between in vitro and in vivo data for this compound?
Methodological Answer:
- Perform meta-analyses to quantify intersystem variability (e.g., tissue-specific bioavailability in vivo vs. static conditions in vitro).
- Use PBPK (physiologically based pharmacokinetic) modeling to extrapolate in vitro results to whole-organism responses.
- Clearly delineate limitations in discussion sections, emphasizing the need for tiered testing strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
